![molecular formula C18H19NO3S B2980417 Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate CAS No. 686281-55-0](/img/structure/B2980417.png)
Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate, also known as EMT, is a chemical compound that has been widely studied for its potential applications in scientific research. EMT is a synthetic molecule that belongs to the class of thieno[3,2-b]thiophene derivatives. It has been found to possess a variety of interesting properties that make it a promising candidate for use in various fields of research.
Scientific Research Applications
Physicochemical Properties and Complex Formation
Ethyl 2-aryl(methyl)sulfonylamino-4,5,6,7-tetrahydrobenzothiophene-3-carboxylates have been investigated for their acid-base properties, solubility, and chemical stability. These studies extend to the formation of complexes with Cu(II), Co(II), and Ni(II), providing a foundation for understanding the reactivity and potential applications of similar ethyl thiophene derivatives in coordination chemistry (Chekanova et al., 2014).
Synthetic Applications in Heterocyclic Chemistry
The synthesis of tetrahydroquinoline derivatives demonstrates the reactivity of similar ethyl thiophene carboxylates with nitrobenzaldehydes, leading to a variety of products with potential pharmaceutical applications (Bombarda et al., 1992). Additionally, the bifunctional thiophene derivatives' synthetic utility has been explored, indicating their role in generating polyfunctional substituted thiophenes with promising antimicrobial activities (Abu‐Hashem et al., 2011).
Catalytic and Annulation Reactions
The potential for ethyl 2-methyl-2,3-butadienoate and similar derivatives to act as 1,4-dipole synthons in [4 + 2] annulation with N-tosylimines has been demonstrated, highlighting their utility in organic synthesis to create highly functionalized tetrahydropyridines with complete regioselectivity (Zhu et al., 2003).
Practical Synthesis Methods
A safe and efficient process for preparing ethyl 2-methylthiophene-3-carboxylate has been devised, showcasing the operational simplicity and avoidance of strong bases, which may be applicable to the synthesis of related ethyl thiophene carboxylates (Kogami & Watanabe, 2011).
Carboxyl-Protecting Groups in Peptide Chemistry
The 2-(diphenylphosphino)ethyl group has been used for carboxyl-protection of amino acids or peptides, a strategy that could be applied to the protection of carboxyl groups in ethyl thiophene carboxylates, demonstrating their versatility in peptide synthesis (Chantreux et al., 1984).
Mechanism of Action
Target of Action
It contains a 3-methylbut-2-enoic acid moiety , which is a methyl-branched fatty acid . Fatty acids are known to interact with a variety of proteins, including enzymes and receptors, influencing cellular functions .
Mode of Action
The 3-methylbut-2-enoic acid moiety may inhibit bacterial protein synthesis . This is achieved by inhibiting the activity of bacterial isoleucyl-tRNA synthetase .
Biochemical Pathways
The compound may affect the fatty acid metabolism pathway, given its structural similarity to 3-methylbut-2-enoic acid . This could potentially influence the production of fatty acids in cells, which are essential for cell membrane structure . Additionally, acyl-CoA’s, such as 3-methylbut-2-enoyl-CoA , are susceptible to beta oxidation, forming acetyl-CoA . Acetyl-CoA can enter the citric acid cycle, eventually forming several equivalents of ATP .
Result of Action
Based on its structural similarity to 3-methylbut-2-enoic acid, it may have antibacterial properties .
properties
IUPAC Name |
ethyl 2-(3-methylbut-2-enoylamino)-5-phenylthiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3S/c1-4-22-18(21)14-11-15(13-8-6-5-7-9-13)23-17(14)19-16(20)10-12(2)3/h5-11H,4H2,1-3H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFCZUPYLHRXFHD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)C=C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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